An In-Depth Technical Guide to 3-Keto Fluvastatin Sodium Salt (CAS 1331643-17-4): Synthesis, Characterization, and Analytical Control
An In-Depth Technical Guide to 3-Keto Fluvastatin Sodium Salt (CAS 1331643-17-4): Synthesis, Characterization, and Analytical Control
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: Situating 3-Keto Fluvastatin in the Pharmaceutical Landscape
Fluvastatin, the first entirely synthetic HMG-CoA reductase inhibitor, plays a pivotal role in managing hypercholesterolemia.[1] Its mechanism of action involves the competitive inhibition of the rate-limiting step in cholesterol biosynthesis.[1] The quality and purity of the active pharmaceutical ingredient (API) are paramount to its safety and efficacy. 3-Keto Fluvastatin Sodium Salt, identified by the CAS number 1331643-17-4, is recognized as a significant process-related impurity and an oxidative degradation product of Fluvastatin.[2][3] Its presence in the final drug product must be meticulously controlled to adhere to the stringent limits set by regulatory bodies, typically guided by ICH Q3A/B principles.[2][4]
This technical guide provides an in-depth exploration of 3-Keto Fluvastatin Sodium Salt, offering insights into its formation, proposed synthesis for use as a reference standard, comprehensive characterization, and robust analytical control strategies. The information presented herein is intended to equip researchers, analytical scientists, and drug development professionals with the necessary knowledge to effectively manage this critical impurity.
Physicochemical Properties and Structural Elucidation
3-Keto Fluvastatin is structurally analogous to the parent drug, with the key difference being the oxidation of the hydroxyl group at the C3 position of the heptenoic acid side chain to a ketone. This seemingly minor modification significantly alters the molecule's polarity and, consequently, its chromatographic behavior.[2]
| Property | Value | Source |
| CAS Number | 1331643-17-4 | [5] |
| Molecular Formula | C₂₄H₂₃FNNaO₄ | [5] |
| Molecular Weight | 431.43 g/mol | [5][6] |
| IUPAC Name | Sodium (E)-7-[3-(4-fluorophenyl)-1-isopropyl-1H-indol-2-yl]-5-hydroxy-3-oxohept-6-enoate | [2] |
| Alternate Names | 7-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-5-hydroxy-3-oxo-6-heptenoic Acid Sodium Salt | [5] |
| Nature | Process-related and oxidative degradation impurity of Fluvastatin | [2][3] |
Genesis and Synthesis: From Impurity to Reference Standard
The formation of 3-Keto Fluvastatin is primarily attributed to oxidative stress during the synthesis, purification, or storage of Fluvastatin.[3] The secondary alcohol at the C3 position is susceptible to oxidation, leading to the corresponding ketone. While its presence in the API is undesirable, the controlled synthesis of high-purity 3-Keto Fluvastatin is essential for its use as a reference standard in analytical method development and validation.
Proposed Synthetic Pathway
A definitive, publicly available, step-by-step synthesis protocol for 3-Keto Fluvastatin Sodium Salt is not readily found in the literature. However, based on established principles of organic chemistry, a plausible route involves the selective oxidation of the C3 hydroxyl group of a protected Fluvastatin derivative, followed by deprotection and salt formation.
Experimental Protocol (Hypothetical)
Step 1: Protection of the Carboxylic Acid
-
Dissolve Fluvastatin Sodium in a suitable solvent (e.g., dichloromethane).
-
Convert the sodium salt to the free acid by acidification (e.g., with dilute HCl) and extract into an organic solvent.
-
Protect the carboxylic acid group, for instance, as a tert-butyl ester, to prevent side reactions during oxidation.
Step 2: Selective Oxidation of the 3-Hydroxyl Group
-
Dissolve the protected Fluvastatin in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., 0 °C or -78 °C, depending on the chosen reagent).
-
Slowly add a selective oxidizing agent. A suitable choice would be Dess-Martin periodinane or a Swern oxidation protocol, which are known for their mild conditions and high selectivity for the oxidation of primary and secondary alcohols.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quench the reaction and work up the mixture to isolate the crude protected 3-Keto Fluvastatin.
Step 3: Purification of the Protected Intermediate
-
Purify the crude product using column chromatography on silica gel to obtain the pure protected 3-Keto Fluvastatin.
Step 4: Deprotection and Salt Formation
-
Remove the protecting group from the carboxylic acid. For a tert-butyl ester, this can be achieved using an acid such as trifluoroacetic acid.
-
After deprotection, carefully neutralize the reaction mixture and isolate the 3-Keto Fluvastatin free acid.
-
Dissolve the free acid in a suitable solvent (e.g., ethanol) and treat with one equivalent of sodium hydroxide or sodium bicarbonate solution to form the sodium salt.
-
Isolate the final product, 3-Keto Fluvastatin Sodium Salt, by precipitation or lyophilization.
Analytical Characterization and Quality Control
A robust analytical strategy is crucial for the detection, identification, and quantification of 3-Keto Fluvastatin in the Fluvastatin API and its formulations. This involves a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is the cornerstone for the analysis of Fluvastatin and its impurities. One such method has been developed for the simultaneous analysis of Fluvastatin and five of its impurities, including 3-keto-5-hydroxy Fluvastatin.[7]
Illustrative HPLC Method Parameters:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of acetonitrile and water (e.g., 75:25 v/v)[7] or a gradient elution with a buffered aqueous phase and an organic modifier. |
| Flow Rate | 0.6 mL/min[7] |
| Detection Wavelength | 242 nm[7] |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
In such a reversed-phase HPLC system, 3-Keto Fluvastatin, being more polar than Fluvastatin due to the loss of a hydroxyl group and the introduction of a keto group, is expected to have a shorter retention time. The method must be validated according to ICH guidelines to demonstrate specificity, linearity, accuracy, precision, and robustness for the quantification of 3-Keto Fluvastatin.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
For unequivocal identification and structural confirmation, LC-MS and NMR are indispensable.
-
LC-MS/MS: This technique is highly sensitive and specific for identifying impurities. In the positive ion mode, the protonated molecule [M+H]⁺ of 3-Keto Fluvastatin would be observed. The fragmentation pattern in MS/MS would differ from that of Fluvastatin due to the presence of the ketone. For ketones, a major fragmentation pathway involves the cleavage of the C-C bonds adjacent to the carbonyl group.[8] A detailed study of the fragmentation of a certified reference standard is necessary to establish a library for routine identification.
-
NMR Spectroscopy: High-resolution ¹H and ¹³C NMR are essential for the structural elucidation of the impurity. In the ¹H NMR spectrum of 3-Keto Fluvastatin, the signal corresponding to the proton attached to the hydroxyl-bearing carbon (C3) in Fluvastatin would be absent. The adjacent methylene protons would likely show a different chemical shift and coupling pattern. In the ¹³C NMR spectrum, the resonance for the C3 carbon would shift significantly downfield, appearing in the characteristic region for a ketone carbonyl carbon. A complete spectral assignment requires the analysis of a purified sample of the impurity.
Forced Degradation Studies
To understand the degradation pathways of Fluvastatin and to ensure the stability-indicating nature of the analytical methods, forced degradation studies are performed.[9] Fluvastatin is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[9] The formation of 3-Keto Fluvastatin is expected to be prominent under oxidative stress conditions (e.g., exposure to hydrogen peroxide). Analysis of the stressed samples by a validated HPLC method helps to track the formation of degradation products and confirm that they are well-resolved from the parent drug and from each other.
Conclusion and Future Perspectives
3-Keto Fluvastatin Sodium Salt is a critical impurity in the manufacturing of Fluvastatin that requires diligent control and monitoring. This guide has provided a comprehensive overview of its properties, a proposed synthetic approach for its preparation as a reference standard, and a framework for its analytical characterization and control. A thorough understanding of the formation and behavior of this impurity is essential for ensuring the quality, safety, and efficacy of Fluvastatin-containing drug products. Future work in this area could focus on the development of more efficient and selective synthetic routes for the reference standard and the exploration of advanced analytical techniques for its trace-level detection and quantification.
References
-
Fluvastatin Impurities and Related Compound. Veeprho. [Link]
-
development & validation of stability indicating hplc method for the determination of chromatographic purity of fluvastatin sodium. IJNRD. [Link]
-
Fluvastatin-impurities. Pharmaffiliates. [Link]
-
Fluvastatin Impurity 11. SynZeal. [Link]
-
3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Veeprho. [Link]
-
3-Keto Fluvastatin (Free Base) | CAS 1331822-02-6. Veeprho. [Link]
-
A Review on Synthesis and Applications of Statin Family. Journal of Chemical Reviews. [Link]
-
Development and validation of a stability-indicating RP-HPLC method for the estimation of Fluvastatin sodium in bulk and. Open Access Research Journals Publication. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Forced degradation studies of rosuvastatin and ezetimibe | Download Table. ResearchGate. [Link]
-
Development and Synthesis of Statin Derivatives with Improved Cholesterol-Lowering Activity. Journal of Synthetic Chemistry. [Link]
-
Forced degradation study of statins: A review. ResearchGate. [Link]
- Process for preparation of statins with high syn to anti ratio.
-
Forced degradation. Scientific Research Publishing. [Link]
-
Development and Synthesis of Statin Derivatives with Improved Cholesterol- Lowering Activity. Journal of Synthetic Chemistry. [Link]
-
3-Keto Fluvastatin (Sodium Salt) | CAS 1331643-17-4. Veeprho. [Link]
-
Synthesis of steroid-like analogues of cholesterol biosynthesis inhibitors. Elektronische Hochschulschriften der LMU München. [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
fluvastatin ep impurity d / fluvastatin bp impurity d /rac 5-keto fluvastatin. Allmpus. [Link]
-
Potentially new isobaric metabolite of fluvastatin observed by LC-MS/MS during incurred sample analysis. PubMed. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
(3R,5R)-3,5-dihydroxyhept-6-enoic acid. PubChem. [Link]
-
Selective Oxidation of α,β‐Unsaturated Alcohols With Lyophilisates of Bjerkandera adusta. ChemBioEng Reviews. [Link]
-
NanoUPLC-QTOF-MS/MS Determination of Major Rosuvastatin Degradation Products Generated by Gamma Radiation in Aqueous Solution. MDPI. [Link]
-
Selective oxidation of aliphatic C–H bonds in alkylphenols by a chemomimetic biocatalytic system. PubMed Central. [Link]
-
Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. PubMed. [Link]
-
(PDF) Chiral evaluation of fluvastatin in human plasma by high-performance liquid chromatography electrospray mass spectrometry. ResearchGate. [Link]
-
3,5-Dihydroxyhept-3-enoic acid | C7H12O4 | CID 154455002. PubChem. [Link]
-
2,2-Dihydroxyhept-6-enoic acid | C7H12O4 | CID 21612484. PubChem. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. veeprho.com [veeprho.com]
- 3. veeprho.com [veeprho.com]
- 4. veeprho.com [veeprho.com]
- 5. scbt.com [scbt.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. ijnrd.org [ijnrd.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. biopharminternational.com [biopharminternational.com]
